molecular formula C14H13FN2S B5849262 N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea

N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea

Cat. No. B5849262
M. Wt: 260.33 g/mol
InChI Key: PLRXMNPTFXBKGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea and similar compounds typically involves the reaction of isothiocyanates with aniline derivatives in suitable conditions. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared via the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good outcomes. This method showcases the general approach to synthesizing thiourea derivatives by facilitating the interaction between an isothiocyanate group and an amine group under dry conditions to form thioureas with specific substituents (Saeed, Erben, Shaheen, & Flörke, 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea, is characterized by planar thiourea groups and specific conformations influenced by substituents. X-ray diffraction studies reveal these molecules often adopt a nearly planar configuration around the thiourea moiety, stabilized by intramolecular hydrogen bonding. The structural analysis by single crystal XRD and computational methods such as DFT calculations provides insights into the conformational preferences and electronic structure of these compounds (Sheena Mary et al., 2016).

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, leveraging their active sites for nucleophilic attacks and hydrogen bonding. The reactivity can be explored through HOMO-LUMO analysis, NBO analysis, and studies on charge transfer within the molecule. These analyses help understand the molecule's stability, reactivity, and potential interaction sites for further chemical transformations (Sheena Mary et al., 2016).

Physical Properties Analysis

The physical properties of N-(2-fluorophenyl)-N'-(3-methylphenyl)thiourea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined through experimental methods like X-ray diffraction, melting point analysis, and solubility tests in various solvents. The crystalline structure, including the space group and unit cell parameters, provides insights into the material's physical behavior and potential applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are key to understanding the compound's behavior in chemical reactions and potential applications. Studies involving spectroscopic techniques (NMR, IR, UV-Vis) and computational methods (DFT) are used to analyze these properties, offering insights into the electronic structure, molecular orbitals, and potential reaction pathways for thiourea derivatives (Sheena Mary et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2S/c1-10-5-4-6-11(9-10)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRXMNPTFXBKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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